molecular formula C22H19N3O5S B2857914 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1421531-09-0

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2857914
CAS No.: 1421531-09-0
M. Wt: 437.47
InChI Key: ONEXONZWWFLCSZ-UHFFFAOYSA-N
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Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxybenzothiazole moiety, an azetidine ring, and a dioxopyrrolidinyl benzoate group. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Coupling Reactions: The final step involves coupling the benzothiazole and azetidine intermediates with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-(4-Hydroxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate.

    Reduction: Formation of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dihydroxypyrrolidin-1-yl)benzoate.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzoate: Lacks the dioxopyrrolidinyl moiety, which may affect its biological activity.

    1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of a methoxybenzothiazole moiety, an azetidine ring, and a dioxopyrrolidinyl benzoate group. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-29-16-6-3-7-17-20(16)23-22(31-17)24-11-15(12-24)30-21(28)13-4-2-5-14(10-13)25-18(26)8-9-19(25)27/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXONZWWFLCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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